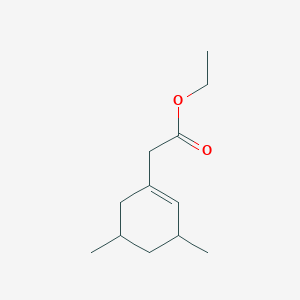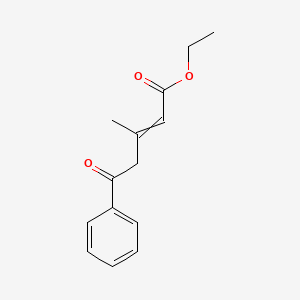
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate is an organic compound with the molecular formula C13H14O3. It is a derivative of pentenoic acid and contains an ester functional group. This compound is known for its unique structure, which includes a phenyl group, a keto group, and an ester group, making it a versatile molecule in organic synthesis and various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate can be synthesized through several methods. One common synthetic route involves the Claisen condensation reaction between ethyl acetoacetate and benzaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the benzaldehyde, followed by dehydration to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate undergoes various chemical reactions, including:
Oxidation: The keto group can be oxidized to form carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 3-methyl-5-oxo-5-phenylpentanoic acid.
Reduction: Formation of ethyl 3-methyl-5-hydroxy-5-phenylpentanoate.
Substitution: Formation of brominated derivatives of the phenyl group.
Applications De Recherche Scientifique
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of polymers and materials.
Mécanisme D'action
The mechanism of action of ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate involves its interaction with various molecular targets. The ester and keto groups can participate in nucleophilic and electrophilic reactions, respectively. The phenyl group can undergo aromatic interactions, influencing the compound’s reactivity and binding affinity. The pathways involved include nucleophilic addition, electrophilic substitution, and redox reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-methyl-5-oxo-5-phenylpentanoate
- Methyl 3-methyl-5-oxo-5-phenylpentanoate
- Ethyl 3-oxo-5-phenylpentanoate
Uniqueness
Ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate is unique due to the presence of both an α,β-unsaturated ester and a phenyl group. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis. The compound’s ability to undergo a variety of chemical reactions and its applications in different fields highlight its versatility and importance.
Propriétés
Numéro CAS |
82343-51-9 |
|---|---|
Formule moléculaire |
C14H16O3 |
Poids moléculaire |
232.27 g/mol |
Nom IUPAC |
ethyl 3-methyl-5-oxo-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H16O3/c1-3-17-14(16)10-11(2)9-13(15)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
Clé InChI |
NYYZQVCVQFHONW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C(C)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)
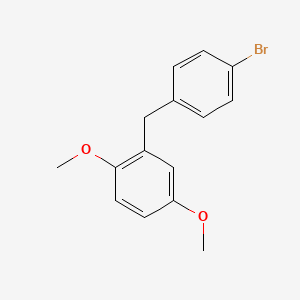




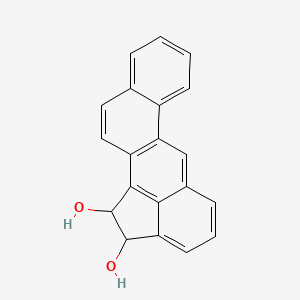
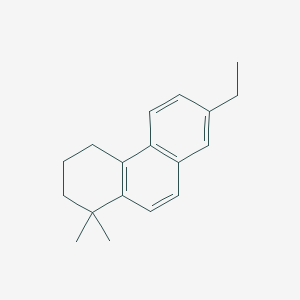
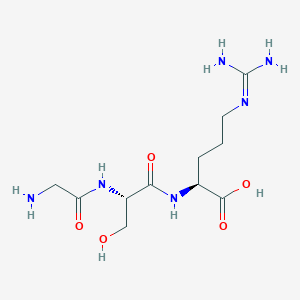

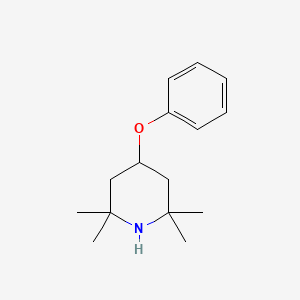
![Diethyl [(methylselanyl)(phenyl)methyl]phosphonate](/img/structure/B14411294.png)

